Direct Head-to-Head PAF Antagonistic Potency: Ethyl Ester vs. n-Hexyl Ester in Rabbit Platelet Aggregation Assay
In a direct head-to-head comparison within the same patent exemplification and assay, the ethyl ester (Example 2) inhibited PAF (2.5 nM)-induced platelet aggregation in rabbit platelet-rich plasma (PRP) with an IC50 of 1.29 × 10⁻⁶ M, while the n-hexyloxycarbonyl analogue (Example 1) exhibited an IC50 of 2.15 × 10⁻⁶ M [1]. This represents a 1.67-fold superiority in potency for the ethyl ester over its immediate n-hexyl homologue. Five independent determinations per compound with linear regression analysis were performed for IC50 calculation, ensuring statistical robustness [1].
| Evidence Dimension | Inhibition of PAF (2.5 nM)-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 1.29 × 10⁻⁶ M (1.29 µM) |
| Comparator Or Baseline | Example 1: N,N'-di-(3',4',5'-trimethoxybenzoyl)-2-n-hexyloxycarbonyl piperazine; IC50 = 2.15 × 10⁻⁶ M |
| Quantified Difference | 1.67-fold greater potency for the ethyl ester |
| Conditions | Rabbit platelet-rich plasma (PRP); PAF challenge at 2.5 nM; aggregation measured by Cronolog Coultronics aggregometer; IC50 calculated by linear regression from five independent tests |
Why This Matters
This is the strongest available differentiation because the two compounds were synthesized, handled, and assayed identically within the same patent, eliminating inter-laboratory variability; the ethyl ester's 1.67-fold potency advantage is a verifiable quantitative basis for prioritizing this specific compound in PAF receptor pharmacology studies.
- [1] Pirotsky E, Dive G, Godfroid JJ, Heymans F, Braquet P. New 2-carbonyl-substituted N,N'-di-(trimethoxybenzoyl) piperazines, process for their preparation, and therapeutic compositions containing them. Patent SE 505239 C2. Example 2 and platelet aggregation IC50 data table. Priority 1988-10-11, Publication 1997-07-21. View Source
